molecular formula C₂₁H₂₉D₅O₃ B1158705 Tetrahydro 11-Deoxycorticosterone-d5

Tetrahydro 11-Deoxycorticosterone-d5

Cat. No.: B1158705
M. Wt: 339.52
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro 11-Deoxycorticosterone-d5 is a stable, deuterium-labeled isotope of Tetrahydro 11-Deoxycorticosterone (Tetrahydro DOC), which is itself a metabolite of 11-Deoxycorticosterone (DOC) . DOC is a steroid hormone produced by the adrenal gland that possesses mineralocorticoid activity and acts as a precursor to the more potent mineralocorticoid aldosterone . As a labeled internal standard, this compound is primarily used in research applications involving liquid chromatography coupled to mass spectrometry (LC-MS) for the precise quantification of steroid hormones in biological samples such as urine and plasma . This accurate measurement is vital for investigating steroid metabolism and dynamics in various conditions. For instance, studies mapping glucocorticoid-sensitive pathways have utilized steroid profiling to examine differences in patients with adrenal insufficiency who are susceptible to adrenal crises . Furthermore, research into rare endocrine disorders, such as DOC-producing adrenal hyperplasia or tumors that cause mineralocorticoid-induced hypertension, also relies on the accurate measurement of steroid metabolites . The compound has a molecular formula of C21H29D5O3 and a molecular weight of 339.52 g/mol . It should be stored at 2-8°C . This product is supplied for laboratory research purposes and is not intended for human or diagnostic use.

Properties

Molecular Formula

C₂₁H₂₉D₅O₃

Molecular Weight

339.52

Synonyms

(3α,5β)-3,21-Dihydroxypregnan-20-one-d5;  α,21-Dihydroxy-5β-pregnan-20-one-d5;  ,11-Deoxytetrahydrocorticosterone-d5;  Deoxytetrahydrocorticosterone-d5;  21-Hydroxypregnanolone-d5;  3α,21-Dihydroxy-5β-pregnan-20-one-d5;  3α,5β-Tetrahydrodeoxycorticosterone

Origin of Product

United States

Biochemical Pathways and Metabolic Interplay

Endogenous Steroidogenesis and the Role of Precursor Molecules

The journey to THDOC begins with the synthesis of its direct precursor, 11-Deoxycorticosterone, a critical intermediate in the mineralocorticoid pathway.

The adrenal cortex is the primary site of steroid hormone production, starting from cholesterol. nih.gov Within the adrenal glands, specific zones are responsible for producing different classes of steroids. mayocliniclabs.com The synthesis of 11-Deoxycorticosterone (DOC) and 11-Deoxycortisol represents a crucial branch point leading to mineralocorticoids and glucocorticoids, respectively.

11-Deoxycorticosterone (DOC): This steroid hormone is synthesized from progesterone (B1679170). wikipedia.orgnih.gov The reaction is catalyzed by the enzyme 21-hydroxylase (also known as CYP21A2), which adds a hydroxyl group at the 21st carbon position of the progesterone molecule. nih.gov DOC itself possesses mineralocorticoid activity and is the immediate precursor to corticosterone (B1669441). wikipedia.orgtaylorandfrancis.com

11-Deoxycortisol (Compound S): This compound is an intermediate in the synthesis of cortisol. wikipedia.org It is formed from 17α-hydroxyprogesterone, again through the action of the enzyme 21-hydroxylase (CYP21A2). nih.govwikipedia.org 11-Deoxycortisol has limited glucocorticoid activity and primarily serves as a substrate for the next step in the cortisol pathway. wikipedia.org

Steroid hormones are rendered inactive and prepared for excretion through a series of reduction reactions, primarily occurring in the liver. This process converts them into "tetrahydro" metabolites. nih.gov The conversion of DOC to Tetrahydrodeoxycorticosterone (THDOC), also known as allotetrahydrodeoxycorticosterone, involves two key enzymatic steps. wikipedia.org

First, the double bond in the A-ring of the steroid nucleus (at position C4-C5) is reduced. This reaction is catalyzed by steroid 5α-reductase or 5β-reductase. nih.gov Following this, the 3-keto group is reduced to a 3-hydroxyl group by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.orgnih.gov The resulting molecule, characterized by the absence of the A-ring double bond and the presence of a hydroxyl group at position 3, is a tetrahydro metabolite. nih.gov

Characterization of Enzymatic Transformations Involving Tetrahydro Metabolites

The enzymes governing the synthesis and metabolism of corticosteroids are highly specific, and their activity dictates the flow of intermediates through the steroid network.

The balance of corticosteroid production is maintained by a family of cytochrome P450 enzymes and reductases.

CYP21A2 (21-hydroxylase): As previously noted, this enzyme is fundamental for the production of both DOC and 11-deoxycortisol. nih.gov Defects in the CYP21A2 gene are the most common cause of congenital adrenal hyperplasia (CAH), a condition where the lack of downstream hormones like cortisol and aldosterone (B195564) leads to an accumulation of precursor steroids. researchgate.net

CYP11B1 (11β-hydroxylase): This enzyme is responsible for the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone in the adrenal zona fasciculata. pnas.orgresearchgate.net Deficiency in CYP11B1 also causes a form of CAH characterized by the accumulation of 11-deoxycortisol and DOC, leading to hypertension due to the mineralocorticoid activity of the excess DOC. taylorandfrancis.comwikipedia.orgpnas.org

Reductases (5α-reductase and 3α-HSD): These enzymes are crucial for the catabolism of steroid hormones. 5α-reductase initiates the inactivation process, and its action followed by that of 3α-HSD leads to the formation of neuroactive steroids like THDOC. wikipedia.org THDOC is recognized as a potent positive allosteric modulator of the GABA-A receptor. wikipedia.orghmdb.ca

EnzymeGeneFunctionReaction Catalyzed
21-hydroxylase CYP21A2Steroid BiosynthesisProgesterone → 11-Deoxycorticosterone
17α-hydroxyprogesterone → 11-Deoxycortisol
11β-hydroxylase CYP11B1Steroid Biosynthesis11-Deoxycorticosterone → Corticosterone
11-Deoxycortisol → Cortisol
5α-reductase SRD5A1/2Steroid MetabolismReduction of C4-C5 double bond in A-ring
3α-hydroxysteroid dehydrogenase AKR1C familySteroid MetabolismReduction of 3-keto group to 3α-hydroxyl group

The inactivation of steroid hormones via A-ring reduction is a stereospecific process that leads to different isomers, or epimers. nih.gov

The subsequent reduction of the 3-keto group to a hydroxyl group is also stereospecific. The resulting hydroxyl group can be in either the alpha (α) or beta (β) orientation. 3α-hydroxysteroid dehydrogenases (e.g., AKR1C2) typically produce the 3α-hydroxy epimer, while other enzymes are responsible for the 3β-hydroxy form. nih.gov This leads to the formation of various tetrahydro isomers, such as 3α,5α-THDOC (allotetrahydrodeoxycorticosterone) and 3α,5β-THDOC. wikipedia.org

Metabolic Relationships within the Broader Corticosteroid Network

Tetrahydro 11-Deoxycorticosterone does not exist in isolation; its formation is a direct consequence of the mainstream flow of steroid synthesis. It is a downstream metabolite of DOC, an essential intermediate in the pathway leading to aldosterone, the body's primary mineralocorticoid. wikipedia.orgnih.gov

In healthy individuals, a certain portion of DOC is shunted away from the main pathway and converted to THDOC for excretion. ucl.ac.uk However, in pathological states such as 11β-hydroxylase (CYP11B1) deficiency, the normal conversion of DOC to corticosterone is blocked. pnas.org This leads to a significant accumulation of DOC. Consequently, the metabolic pathways responsible for inactivating DOC, including the production of THDOC, are upregulated. Therefore, measuring urinary levels of THDOC can serve as a diagnostic marker for conditions involving the overproduction of 11-Deoxycorticosterone. ucl.ac.uk The broader network illustrates that THDOC is a terminal metabolite whose levels provide a window into the functional status of key enzymes in the adrenal cortex.

Advanced Analytical Methodologies in Steroid Research Employing Tetrahydro 11 Deoxycorticosterone D5

Principles and Advantages of Stable Isotope Labeled Internal Standards

In quantitative mass spectrometry, the use of an appropriate internal standard is crucial for achieving accurate and precise results. nih.gov Stable isotope-labeled (SIL) internal standards are considered the gold standard in this regard, offering significant advantages over structurally analogous compounds. nih.gov These standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov Tetrahydro 11-Deoxycorticosterone-d5 is a deuterated form of Tetrahydro 11-Deoxycorticosterone, meaning five hydrogen atoms have been replaced with deuterium atoms.

The fundamental principle behind the use of SIL internal standards is their near-identical physicochemical properties to the analyte of interest. nih.gov This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. thermofisher.com However, due to the mass difference, the SIL internal standard can be distinguished from the endogenous analyte by the mass spectrometer. nih.gov This co-eluting, yet mass-distinguishable, characteristic allows for the reliable correction of variations that can occur at any stage of the analytical process. thermofisher.com

Application of this compound in Methodological Development

The development of robust and reliable analytical methods for steroid profiling is a complex process that benefits significantly from the inclusion of SIL internal standards like this compound. In a typical method development workflow, a known amount of the deuterated standard is spiked into the biological sample (e.g., serum, plasma, urine) at the very beginning of the sample preparation process. creative-proteomics.com This allows it to act as a tracer, accounting for any loss of the analyte during subsequent steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). thermofisher.com

Research studies focused on creating panels for the simultaneous quantification of multiple steroids often employ a cocktail of deuterated internal standards, each corresponding to a specific analyte in the panel. researchgate.netnih.gov For instance, in a method designed to analyze a suite of corticosteroids and their metabolites, this compound would be used to ensure the accurate measurement of its non-labeled counterpart, Tetrahydro 11-Deoxycorticosterone (THDOC). THDOC itself has been identified as a potentially significant biomarker in certain pathologies, such as adrenocortical carcinoma. nih.govsynnovis.co.uk

The development process involves optimizing various parameters, including extraction efficiency, chromatographic separation, and mass spectrometric detection. The presence of this compound allows researchers to fine-tune these conditions to achieve the best possible recovery, peak shape, and signal intensity for the target analyte, thereby ensuring the method's accuracy and precision. thermofisher.com

Compensation for Matrix Effects and Recovery Variability

Biological samples are inherently complex, containing a multitude of endogenous and exogenous compounds that can interfere with the analysis. This is known as the "matrix effect," which can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. bohrium.com Furthermore, the efficiency of analyte recovery during sample preparation can vary between samples. thermofisher.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these issues. bohrium.com Because the deuterated standard co-elutes with the native analyte and has nearly identical ionization properties, it is affected by matrix effects in the same way. thermofisher.com By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is effectively normalized.

Similarly, any variability in the recovery of the analyte during the extraction process is mirrored by the internal standard. If a portion of the analyte is lost during a particular step, a proportional amount of the deuterated standard is also lost. Thus, the ratio of the analyte to the internal standard remains constant, ensuring that the final calculated concentration is accurate despite variations in recovery. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of steroid analysis due to its high sensitivity and specificity. nih.gov This technique separates the complex mixture of compounds in a sample using liquid chromatography before they are introduced into the mass spectrometer for detection and quantification.

Method Development and Validation for Steroid Profiling in Research

The development and validation of LC-MS methods for steroid profiling are rigorous processes guided by international guidelines. researchgate.net These methods are designed to be sensitive, specific, accurate, and precise. A key aspect of this is the ability to simultaneously measure multiple steroids in a single analytical run, which is crucial for understanding the intricate steroidogenic pathways. nih.gov The use of SIL internal standards, including this compound, is integral to meeting the stringent validation criteria for these multiplexed assays. nih.gov

Effective chromatographic separation is critical for successful LC-MS analysis, especially when dealing with isobaric steroids (compounds with the same mass).

Ultra-Performance Liquid Chromatography (UPLC) has largely become the standard in modern bioanalytical laboratories. UPLC systems utilize columns packed with sub-2 µm particles, which allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov For steroid analysis, UPLC provides the necessary resolving power to separate closely related steroid isomers, ensuring that each compound is individually presented to the mass spectrometer. creative-proteomics.com This is crucial for avoiding analytical interferences and ensuring accurate quantification. creative-proteomics.com

Capillary Liquid Chromatography (CapLC) is another advanced separation technique that employs capillary columns with very small inner diameters (typically 100 µm). nih.gov This results in very low flow rates (in the nanoliter to microliter per minute range), which can lead to increased sensitivity and reduced solvent consumption. nih.gov CapLC is particularly advantageous when sample volume is limited. The enhanced sensitivity of CapLC is due to the more efficient ionization of the analyte at lower flow rates in the electrospray ionization (ESI) source of the mass spectrometer. nih.gov While UPLC is more commonly used for high-throughput applications, CapLC offers a powerful alternative for specialized research where ultimate sensitivity is required.

FeatureUltra-Performance Liquid Chromatography (UPLC)Capillary Liquid Chromatography (CapLC)
Column Particle Size Sub-2 µmTypically 3-5 µm
Column Inner Diameter ~2.1 mm~100 µm
Flow Rate ~0.2-0.6 mL/min~0.2-0.3 µL/min nih.gov
Key Advantage High throughput, high resolution High sensitivity, low sample consumption nih.gov
Typical Application Routine clinical research, large-scale steroid profiling creative-proteomics.comMetabolomics, analysis of volume-limited samples nih.gov

This table provides a comparative overview of UPLC and CapLC technologies.

Following chromatographic separation, the steroids are detected by the mass spectrometer. Several detection techniques are employed in steroid research.

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted techniques performed on triple quadrupole mass spectrometers. proteomics.com.au In an MRM experiment, a specific precursor ion (the ionized molecule of interest) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then one or more specific fragment ions (product ions) are monitored in the third quadrupole. creative-proteomics.com This two-stage mass filtering provides exceptional specificity and sensitivity, as only compounds that meet both the precursor and product ion mass criteria are detected. proteomics.com.au For the analysis of Tetrahydro 11-Deoxycorticosterone using its deuterated internal standard, specific precursor-to-product ion transitions would be established for both the analyte and the standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tetrahydro 11-Deoxycorticosterone [Typical Value][Typical Value][Typical Value]
This compound [Typical Value + 5][Typical Value][Typical Value]

This is an exemplary data table illustrating the type of parameters that would be optimized for an MRM assay. Actual values would be determined empirically during method development.

High-Resolution Mass Spectrometry (HRMS) , often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides an alternative and increasingly popular approach. nih.govresearchgate.net Instead of monitoring specific transitions, HRMS instruments measure the mass-to-charge ratio of ions with very high accuracy and resolution. researchgate.net This allows for the confident identification of compounds based on their exact mass. The high resolving power of HRMS can distinguish between the analyte and interfering compounds, even if they have the same nominal mass. researchgate.net When using this compound with HRMS, the quantification is based on the extracted ion chromatograms of the exact masses of both the analyte and the internal standard, providing a high degree of specificity and reducing the risk of overestimation due to background noise. researchgate.net

Sample Preparation and Derivatization Techniques in Research Contexts

The analysis of steroids from biological fluids such as serum, plasma, or urine necessitates meticulous sample preparation to remove interfering substances and concentrate the analytes of interest. nih.govsigmaaldrich.com The use of this compound as an internal standard is a cornerstone of modern analytical workflows, as it is introduced at the very beginning of the sample preparation process. tum.de This practice ensures that any loss of the target analyte during extraction, cleanup, and derivatization is compensated for, as the deuterated standard experiences similar losses. tum.detexilajournal.com

Common sample preparation techniques for steroids include:

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of steroids from the aqueous biological matrix into an immiscible organic solvent. In a method for analyzing five endogenous steroids, including 11-deoxycorticosterone, serum samples were spiked with deuterated internal standards and extracted using methyl tert-butyl ether (MTBE). researchgate.net

Solid-Phase Extraction (SPE): SPE is a more selective and often automatable technique that uses a solid sorbent to bind the steroids of interest while matrix components are washed away. mdpi.com For the analysis of multiple steroids, samples can be loaded onto C18 columns, washed, and then eluted with an organic solvent like ethyl acetate. nih.gov In a GC-MS method for 20 steroid hormones, water samples were passed through an octadecylsilyl SPE disk, followed by a cleanup step using Florisil SPE. usgs.gov

Derivatization is a critical step, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Steroids are often not volatile enough for GC analysis and require chemical modification to increase their volatility and thermal stability. usgs.gov This process also improves chromatographic separation and detection sensitivity. A common derivatization procedure for steroids involves a two-step process:

Oximation: This step protects the keto groups of the steroids.

Silylation: This step, often using agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

The choice of derivatization reagent and reaction conditions is crucial for achieving complete and reproducible derivatization of both the native steroid and its deuterated internal standard.

Technique Description Advantages Common Application
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (e.g., aqueous sample and organic solvent).Simple, cost-effective.Extraction of steroids from serum using MTBE or ethyl acetate. nih.govresearchgate.net
Solid-Phase Extraction (SPE) Selective adsorption of analytes onto a solid sorbent, followed by elution.High selectivity, potential for automation, cleaner extracts. mdpi.comExtraction of steroids from urine or water using C18 or Florisil cartridges. nih.govusgs.gov
Derivatization (e.g., Silylation) Chemical modification of analytes to improve analytical properties.Increased volatility and thermal stability for GC-MS, improved chromatographic shape. usgs.govConversion of steroids to TMS ethers for GC-MS analysis. usgs.govnih.gov

Integration with Ion Mobility Spectrometry (IM-MS) for Enhanced Selectivity

The complexity of the steroidome, with its numerous isobaric and isomeric compounds, presents a significant analytical challenge. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) has become a primary tool for steroid analysis, but chromatographic co-elution of structurally similar steroids can still occur. nih.gov The integration of Ion Mobility Spectrometry (IM-MS) provides an additional dimension of separation, enhancing analytical selectivity and specificity. nih.gov

IM-MS separates ions in the gas phase based on their size, shape, and charge, as well as their mass-to-charge ratio (m/z). nih.gov This allows for the differentiation of isomers that are indistinguishable by mass spectrometry alone and may not be fully resolved by chromatography. A study developing a method for five endogenous steroids, including 11-deoxycorticosterone, utilized differential ion mobility spectrometry (DMS) coupled with LC-MS/MS. researchgate.net This approach demonstrated that the specificity gained with DMS could reduce the complexity of sample preparation and decrease LC run times. researchgate.net

In a comprehensive steroid assay using LC/IM/MS, researchers were able to establish a highly sensitive system by separating 20 different steroids based on a combination of their liquid chromatography retention time, m/z value, and ion mobility drift time. nih.gov The use of deuterated internal standards, such as this compound, remains crucial in LC/IM-MS workflows to ensure accurate quantification by correcting for matrix effects and instrumental variability. researchgate.netnih.gov The high selectivity of LC/IM-MS not only improves the analysis of known compounds but also holds potential for identifying unknown steroids that could serve as novel biomarkers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Based Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established analytical method that has been considered a "gold standard" for the comprehensive profiling of steroid metabolites. nih.govwikipedia.org The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov This combination is particularly well-suited for resolving the complex mixtures of steroids found in biological samples. mdpi.com

The use of this compound as an internal standard is critical in GC-MS-based approaches. Because the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer. sigmaaldrich.com This co-analysis allows for highly accurate and precise quantification by correcting for variations that can occur during the analytical process, from sample injection to detection. sigmaaldrich.comsigmaaldrich.com

Historical Context and Current Research Applications in Steroidomics

The history of GC-MS dates back to the 1950s, when Fred McLafferty and Roland Gohlke at Dow Chemical first demonstrated the coupling of the two techniques. acs.org The application of GC-MS to steroid analysis began in the 1960s and revolutionized the field of endocrinology. nih.gov The development of capillary columns and affordable benchtop mass spectrometers made GC-MS the method of choice for investigating disorders related to steroid synthesis and metabolism. nih.gov

Today, GC-MS remains a cornerstone of "steroidomics," the large-scale study of the steroid metabolome. nih.gov It is extensively used in clinical research to identify and quantify panels of steroid metabolites in urine, providing a comprehensive picture of an individual's steroid profile. mdpi.comnih.gov

Current Research Applications:

Diagnosis of Endocrine Disorders: GC-MS profiling is crucial for diagnosing inborn errors of steroid metabolism, such as congenital adrenal hyperplasia, and for investigating other endocrine disorders like Cushing's syndrome and polycystic ovary syndrome. mdpi.comnih.gov

Biomarker Discovery: Comprehensive steroid profiling by GC-MS helps in the identification of new biomarkers for various diseases, including hormone-dependent cancers and metabolic syndromes. nih.gov

Metabolic Studies: The technique allows researchers to investigate the activities of steroidogenic and metabolizing enzymes, providing insights into the biochemical pathways that are altered in disease states. nih.govnih.gov

Specific Considerations for GC-MS Profiling of Steroid Metabolites

While powerful, GC-MS analysis of steroid metabolites requires careful consideration of several factors to ensure reliable and accurate results:

Derivatization: As previously mentioned, steroids must be chemically derivatized to form more volatile and thermally stable compounds suitable for GC analysis. usgs.gov The derivatization process must be highly reproducible for both the endogenous steroids and the deuterated internal standards like this compound. Incomplete or inconsistent derivatization can be a significant source of analytical error.

Thermal Degradation: The high temperatures used in the GC injection port and oven (often up to 300°C) can cause some steroid molecules to degrade. wikipedia.org This can lead to the measurement of degradation products rather than the intact analyte of interest, potentially complicating data interpretation.

Isomer Separation: The high-resolution capabilities of modern capillary GC columns are essential for separating the numerous structural isomers of steroid metabolites, which often have very similar mass spectra. nih.gov

Internal Standard Selection: The choice of internal standard is critical. A stable isotope-labeled standard like this compound is ideal because its mass shift prevents interference with the analyte peak, and its similar elution profile ensures accurate correction for analytical variability. sigmaaldrich.com

Quantitative and Semi-Quantitative Methodologies in Steroid Analysis

The accurate quantification of steroids is paramount in clinical and research settings. The use of this compound is central to the most reliable quantitative methods, primarily through stable isotope dilution analysis (SIDA). tum.denih.gov

Quantitative Analysis (Stable Isotope Dilution):

SIDA is the gold standard for quantification in mass spectrometry. tum.de The principle involves adding a known amount of a stable isotope-labeled compound (e.g., this compound) to the unknown sample before any processing steps. tum.de The mass spectrometer can distinguish between the endogenous (light) analyte and the labeled (heavy) internal standard due to their mass difference. clearsynth.com

The concentration of the endogenous analyte is then calculated based on the measured peak area ratio of the analyte to its labeled internal standard. tum.de This ratio is interpolated from a calibration curve constructed by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard. unil.ch This approach provides high precision and accuracy because the internal standard effectively corrects for sample loss during preparation and for matrix-induced signal suppression or enhancement during analysis. texilajournal.comnih.gov

Method Validation Parameters for Quantitative Analysis:

Parameter Description Importance
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.Defines the sensitivity threshold of the assay. nih.govsciex.com
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be measured with acceptable precision and accuracy.Determines the lower boundary of the reliable quantitative range. nih.govsciex.com
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Ensures accurate quantification across a range of physiological and pathological concentrations.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Indicates the reproducibility of the method. unil.chnih.gov
Accuracy The closeness of the mean of a set of results to the actual (true) value.Reflects the trueness of the measurement. unil.chnih.gov
Matrix Effect The alteration of analyte response due to the presence of other components in the sample matrix.Must be assessed and minimized to prevent biased results; deuterated standards help compensate for this. texilajournal.comclearsynth.com

Semi-Quantitative Methodologies:

In some research contexts, particularly in large-scale untargeted steroidomics studies, a semi-quantitative approach may be employed. This often involves comparing the relative abundance of a steroid across different sample groups without determining its absolute concentration. Even in these analyses, the inclusion of a class-specific internal standard like this compound is beneficial. It helps to normalize the data, correcting for variations in instrument response and sample processing, thereby allowing for more reliable comparisons of relative steroid levels between samples.

Research Applications and Mechanistic Insights Derived from Tetrahydro 11 Deoxycorticosterone D5 Studies

Investigation of Steroid Metabolism in In Vitro Experimental Models

The study of steroid metabolism in controlled laboratory settings provides fundamental insights into the biochemical pathways and enzymatic activities that govern steroid hormone action. In this context, THDOC-d5 is indispensable for quantitative analyses.

Enzyme Kinetic Studies and Substrate Specificity Analysis

In vitro enzyme kinetic studies are crucial for characterizing the enzymes involved in steroid metabolism. These studies often utilize recombinant enzymes or subcellular fractions (like microsomes) to determine key parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). researchgate.net THDOC-d5 is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify the formation of THDOC from its precursors, such as 11-deoxycorticosterone (DOC). This enables researchers to precisely measure the catalytic efficiency and substrate specificity of enzymes like 5α-reductase and 3α-hydroxysteroid dehydrogenase, which are responsible for the conversion of DOC to THDOC. nih.govcore.ac.uk By providing a stable reference, THDOC-d5 ensures that the calculated kinetic parameters are not skewed by variations in sample processing or instrument response.

Cellular and Subcellular Metabolic Profiling

Understanding how cells and their organelles metabolize steroids is key to deciphering their physiological roles. In cellular and subcellular metabolic profiling studies, various cell lines or isolated organelles are incubated with steroid precursors. researchgate.net THDOC-d5 is then used as an internal standard to accurately quantify the intracellular and extracellular concentrations of newly synthesized THDOC. This approach allows researchers to map the metabolic pathways of steroids within different cellular compartments, such as the endoplasmic reticulum and cytoplasm, and to investigate how factors like disease state or drug treatment can alter these pathways. The ability to reliably measure THDOC levels is critical for constructing a comprehensive picture of cellular steroid metabolism. researchgate.net

Applications in In Vivo Animal Research Models

In vivo animal models are invaluable for studying the complex regulation and physiological effects of steroids in a whole-organism context. mdpi.comnih.govnih.govbham.ac.ukmdpi.com THDOC-d5 plays a pivotal role in these studies by enabling the accurate quantification of THDOC in various biological samples.

Metabolite Profiling in Animal Biofluids and Tissues

Metabolite profiling, or metabolomics, in animal biofluids (e.g., urine, plasma) and tissues provides a snapshot of the animal's metabolic state. bham.ac.ukmdpi.com The use of THDOC-d5 is essential for the accurate quantification of endogenous THDOC in these complex biological matrices. By spiking samples with a known amount of THDOC-d5 prior to analysis by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS, researchers can correct for any loss of the analyte during the extraction and derivatization steps. nih.govucl.ac.uk This has been applied in studies investigating steroid metabolism in various physiological and pathological conditions in animals. nih.govresearchgate.net

Biomarker Discovery and Research for Metabolic Alterations

Alterations in steroid metabolism are associated with a range of metabolic disorders. sigmaaldrich.comnih.gov The precise measurement of steroid metabolites, facilitated by the use of internal standards like THDOC-d5, is a cornerstone of biomarker discovery in this field.

Urinary steroid metabolomics, which involves the comprehensive analysis of steroid metabolites in urine, has emerged as a powerful tool for identifying biomarkers of various diseases. bham.ac.ukoup.com For example, elevated levels of THDOC have been identified as a potential biomarker for certain adrenal tumors, such as adrenocortical carcinoma (ACC). mdpi.comnih.gov In these studies, THDOC-d5 is used to ensure the accuracy of THDOC quantification, which is critical for establishing reliable diagnostic and prognostic markers. Furthermore, altered THDOC levels have been implicated in conditions like obesity and depression, highlighting its potential as a biomarker for a broader spectrum of metabolic and neuropsychiatric disorders. mdpi.commedrxiv.org

Table 1: Research Applications of Tetrahydro 11-Deoxycorticosterone-d5

Research Area Application Role of this compound Key Research Findings Enabled
In Vitro Metabolism Enzyme Kinetics Internal standard for quantifying THDOC formation. Determination of kinetic parameters (Km, Vmax) for steroidogenic enzymes.
Cellular Profiling Internal standard for measuring intracellular and extracellular THDOC. Mapping of steroid metabolic pathways within cells and organelles.
In Vivo Animal Models Steroidogenesis Regulation Internal standard for quantifying THDOC in tissues and biofluids. Understanding the regulation of steroid production by the HPA and HPG axes.
Metabolite Profiling Internal standard to correct for analytical variability in measuring THDOC. Characterization of the steroid metabolome in various physiological and pathological states.
Biomarker Discovery Metabolic Alterations Internal standard for accurate quantification of THDOC in clinical samples. Identification of THDOC as a potential biomarker for adrenal tumors, obesity, and depression.

Profiling for Adrenal Steroidogenesis Research

The accurate measurement of steroid hormones and their metabolites is fundamental to understanding the complex processes of adrenal steroidogenesis. The use of isotope-labeled standards like this compound in techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) has revolutionized adrenal research. These methods allow for the simultaneous quantification of a panel of steroids from a single sample, creating a "steroid fingerprint" or profile. This steroidomic approach provides deep insights into the enzymatic activities within the adrenal cortex and helps identify dysregulations characteristic of specific diseases.

Steroid profiling has emerged as a powerful tool in the differential diagnosis of adrenocortical tumors, particularly in distinguishing malignant adrenocortical carcinoma (ACC) from benign adrenocortical adenomas (ACA). researchgate.netmdpi.com ACCs are often characterized by inefficient and aberrant steroidogenesis, leading to the excessive production and accumulation of steroid precursors. nih.gov

Research has consistently shown that patients with ACC excrete significantly higher amounts of specific steroid metabolites compared to those with ACA. nih.gov The measurement of a panel of steroids can differentiate ACC from benign tumors with high sensitivity and specificity. researchgate.net Tetrahydro-11-deoxycortisol (THS), the metabolite of 11-deoxycortisol, has been identified as a particularly powerful biomarker. mdpi.comnih.gov One study found that urinary THS could differentiate ACC from other adrenal disorders with 100% sensitivity and 99% specificity. nih.gov

In addition to THS, a number of other steroid metabolites are significantly elevated in ACC. These include precursors from glucocorticoid, mineralocorticoid, and androgen pathways. The combination of multiple steroid markers often improves diagnostic accuracy. mdpi.com For instance, a panel including THS, pregnanetriol (B129160) (PT), and tetrahydro-11-deoxycorticosterone (THDOC) has been shown to be highly discriminative. mdpi.com Plasma steroid profiling has also proven effective, with higher levels of 11-deoxycorticosterone, 17-OHP, and 11-deoxycortisol being characteristic of ACC compared to ACA. mdpi.com

Table 1: Key Steroid Metabolites in the Differentiation of Adrenocortical Tumors

Steroid Metabolite Typical Finding in ACC Diagnostic Significance Reference
Tetrahydro-11-deoxycortisol (THS) Significantly elevated Highly sensitive and specific marker for ACC. nih.govnih.gov mdpi.comnih.govnih.gov
Tetrahydro-11-deoxycorticosterone (THDOC) Elevated Discriminative marker between ACC and ACA. mdpi.com mdpi.com
11-Deoxycortisol Elevated in plasma and urine Indicates inefficient 11β-hydroxylase activity, common in ACC. researchgate.netmdpi.com researchgate.netmdpi.com
11-Deoxycorticosterone Elevated in plasma Marker of dysregulated steroidogenesis in ACC. mdpi.com mdpi.com
Pregnanetriol (PT) Elevated Part of a discriminative panel of steroids. mdpi.com mdpi.com

Congenital Adrenal Hyperplasia (CAH) comprises a group of autosomal recessive disorders caused by deficiencies in enzymes required for adrenal steroid synthesis. The specific enzyme defect determines the pattern of steroid precursor accumulation and the resulting clinical phenotype. Steroid profiling, facilitated by precise measurement techniques, is essential for the accurate diagnosis and subtyping of CAH. nih.gov

In the most common form of CAH, 21-hydroxylase deficiency, precursors such as 17-hydroxyprogesterone (17OHP) accumulate. However, in other forms, different steroid patterns are observed. For instance, in CAH due to 11β-hydroxylase (CYP11B1) deficiency, the enzymatic block prevents the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone (DOC) to corticosterone (B1669441). nih.govwikipedia.org This leads to a characteristic accumulation of 11-deoxycortisol and DOC. nih.govtaylorandfrancis.com Consequently, the urinary steroid profile is dominated by their metabolites, primarily tetrahydro-11-deoxycortisol (THS) and tetrahydro-11-deoxycorticosterone (THDOC). nih.gov The measurement of these metabolites is therefore a cornerstone in diagnosing this specific form of CAH. nih.govcaymanchem.com

Similarly, in 17α-hydroxylase deficiency, the lack of the enzyme leads to impaired production of cortisol and sex steroids, shunting precursors toward the mineralocorticoid pathway and resulting in increased production of corticosterone and DOC. taylorandfrancis.com

Table 2: Steroid Profiles in Key Subtypes of Congenital Adrenal Hyperplasia (CAH)

CAH Subtype (Enzyme Deficiency) Key Accumulated Precursors Key Urinary Metabolites Reference
11β-Hydroxylase Deficiency 11-Deoxycortisol, 11-Deoxycorticosterone (DOC) Tetrahydro-11-deoxycortisol (THS), Tetrahydro-11-deoxycorticosterone (THDOC) nih.gov
21-Hydroxylase Deficiency 17-Hydroxyprogesterone, Androstenedione Pregnanetriol, 11-oxygenated androgens caresfoundation.orgaem-sbem.com

Utility in Untargeted and Targeted Steroid Metabolomics Studies

The use of deuterated internal standards like this compound is integral to both targeted and untargeted metabolomics.

Targeted metabolomics involves the precise quantification of a predefined set of known steroid metabolites. This approach is commonly used in clinical diagnostics and for monitoring disease, such as evaluating patients with adrenal tumors or CAH. mdpi.comendocrine-abstracts.org By measuring specific, diagnostically relevant steroids like THS and THDOC, targeted panels provide high-throughput, sensitive, and specific data for clinical decision-making. mdpi.com

Untargeted metabolomics , or "steroidomics," takes a more exploratory approach, aiming to measure as many steroids as possible in a sample to discover novel biomarkers or pathways. nih.gov This hypothesis-generating method has been instrumental in identifying previously unrecognized patterns of steroid disruption in disease. For example, untargeted analyses of urinary steroids from patients with adrenocortical tumors have confirmed the importance of known markers like THS and have also highlighted other metabolites that contribute to the unique "fingerprint" of malignancy. nih.gov This comprehensive view of the steroid metabolome can reveal subtle alterations in steroidogenesis that might be missed by targeted panels. nih.gov

Elucidation of Novel Steroid Pathways and Metabolites through Research

The widespread application of advanced mass spectrometry-based steroid profiling has led to significant discoveries beyond the classical steroidogenic pathways. By analyzing the complete steroid metabolome, researchers have identified and characterized novel pathways and metabolites with potential biological significance. nih.gov

One of the most significant recent discoveries is the "backdoor pathway" of androgen synthesis, which is relevant in certain physiological and pathological states. aem-sbem.com Furthermore, research has rediscovered the importance of C19 11-oxygenated steroids (e.g., 11-hydroxyandrostenedione (B1196105) and 11-ketotestosterone). aem-sbem.com Initially considered minor inactivation products, these compounds are now recognized as potent androgens or androgen precursors that are significantly elevated in conditions of adrenal androgen excess, such as 21-hydroxylase deficiency and polycystic ovary syndrome (PCOS). aem-sbem.com The ability to accurately measure a broad spectrum of steroids, including these novel compounds, has provided a more complete understanding of androgen excess disorders and has opened new avenues for diagnostic markers and therapeutic targets. aem-sbem.com The detailed profiling in ACC has also revealed the presence of "non-classical" pregnene compounds, further helping to differentiate malignant from benign tumors. nih.gov

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Comprehensive Steroid Research

The comprehensive study of steroids, or steroidomics, is increasingly moving beyond the analysis of the steroid profile alone. The integration of steroidomics data with other "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, offers a more holistic view of the intricate roles of steroids in health and disease. This multi-omics approach enables researchers to connect steroid-related metabolic pathways with genetic predispositions, gene expression patterns, and protein functions, providing a deeper understanding of complex biological systems.

The combination of mass spectrometry-based steroid profiling with machine learning algorithms has proven to be a powerful tool in creating detailed "steroid fingerprints" for various conditions. nih.govoup.com For instance, in the context of adrenal tumors, integrating steroid metabolome data with machine learning has allowed for the differentiation of benign from malignant tumors with high accuracy. nih.govoup.com This approach not only identifies established steroid markers but also uncovers novel biomarkers by analyzing the entire steroid signature. nih.gov The future of steroid research lies in expanding these integrated approaches to a wider range of pathologies, leading to more personalized and precise diagnostic and prognostic tools. nih.gov

Development of Advanced High-Throughput Analytical Platforms for Steroidomics

The demand for analyzing large cohorts in clinical and research settings has spurred the development of advanced high-throughput analytical platforms for steroidomics. These platforms are designed to increase the speed, sensitivity, and coverage of steroid analysis, enabling the rapid quantification of a broad spectrum of steroids and their metabolites from biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone of modern steroid analysis due to its high specificity and sensitivity, largely replacing less specific immunoassays. sciex.comsigmaaldrich.com Recent advancements in LC-MS/MS technology, including the development of high-throughput solid-phase extraction in 96-well plate formats, significantly accelerate sample processing for complex matrices like liver and plasma. nih.gov Furthermore, emerging techniques such as Atmospheric Solids Analysis Probe (ASAP) mass spectrometry are being explored for the rapid screening of steroid preparations with minimal sample preparation. nih.gov The use of deuterated internal standards, such as Tetrahydro 11-Deoxycorticosterone-d5, is critical in these high-throughput methods to ensure accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. sigmaaldrich.comsigmaaldrich.com

Future developments in this area are expected to focus on further miniaturization, automation, and the implementation of novel ionization techniques to enhance the throughput and comprehensiveness of steroid profiling. sciex.comchromatographyonline.com

Advanced Computational Approaches for Steroid Metabolomics Data Analysis

The vast and complex datasets generated by modern steroidomics platforms necessitate the use of advanced computational and statistical methods for data analysis and interpretation. researchgate.net These approaches are crucial for identifying subtle patterns and correlations within the data that may not be apparent through manual inspection.

Machine learning algorithms, including supervised and unsupervised methods, are increasingly being applied to steroid metabolomics data. rug.nlrug.nl Supervised methods, such as random forests and generalized matrix learning vector quantization (GMLVQ), have been successfully used to classify disease states, such as distinguishing between different types of adrenal tumors or identifying subtypes of polycystic ovary syndrome based on their unique steroid profiles. nih.govoup.comoup.com Unsupervised methods, on the other hand, can help in discovering novel clusters or patterns in the data without prior knowledge of the sample groups. rug.nl

A notable recent development is the creation of deep learning-based tools like SteroidXtract, which utilizes a convolutional neural network (CNN) to recognize and extract steroid-like features from untargeted mass spectrometry data based on their unique tandem MS (MS²) spectral patterns. acs.org This automated, biology-driven approach significantly accelerates the identification of both known and unknown steroid molecules.

The future of computational steroid metabolomics will likely involve the integration of more sophisticated artificial intelligence models and the development of user-friendly software to make these powerful analytical tools more accessible to the broader research community. github.io

Synthetic Biology and Enzymatic Engineering Applications in Steroid Metabolism Research

Synthetic biology and enzymatic engineering are opening up new frontiers in steroid research by enabling the production of novel steroid compounds and the elucidation of metabolic pathways. era-learn.eunih.gov These approaches allow for the precise modification of steroid structures in ways that are often difficult or impossible to achieve through traditional organic synthesis. nih.gov

Researchers are now able to engineer mammalian cells and microorganisms to express specific steroid-modifying enzymes, including those from different species, to create novel steroids with potentially enhanced therapeutic properties. nih.govnih.gov By introducing non-native substrates to these engineered systems, a wide variety of new steroid derivatives can be synthesized for drug screening and functional studies. nih.gov

Enzyme engineering techniques, such as site-directed mutagenesis and directed evolution, are being used to improve the activity, stability, and substrate specificity of steroid-metabolizing enzymes like hydroxysteroid dehydrogenases (HSDHs) and cytochrome P450s. asm.orgasm.orgnih.gov This allows for more efficient and selective biocatalytic production of valuable steroid molecules. asm.orgasm.org For example, engineered HSDHs are being used for the cost-effective synthesis of bile acids like ursodeoxycholic acid. asm.orgasm.org

The continued development of these technologies will not only facilitate the discovery of new steroid-based drugs but also provide powerful tools for studying the structure-function relationships of steroid-metabolizing enzymes and their roles in various physiological and pathological processes. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.